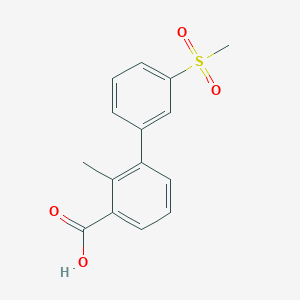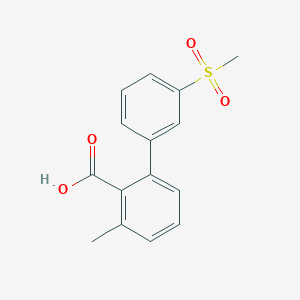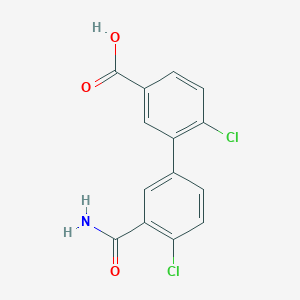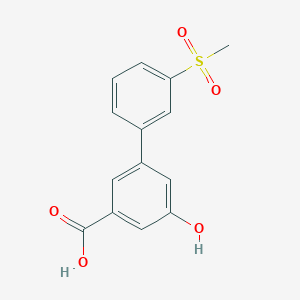
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-C4CP-5-TMB) is a novel compound with a variety of potential uses in the laboratory setting. It is a white crystalline powder that is soluble in water and other organic solvents. Its chemical structure is C14H8ClF3NO3 and it has a molecular weight of 305.65 g/mol. It is a relatively new compound, first synthesized in 2014.
科学研究应用
3-C4CP-5-TMB has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent dye for the detection of proteins. It is also used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyesters. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
作用机制
The mechanism of action of 3-C4CP-5-TMB is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate chemical reactions. Additionally, it is believed to act as a catalyst, increasing the rate of chemical reactions by providing a suitable environment for the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C4CP-5-TMB are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The advantages of using 3-C4CP-5-TMB in laboratory experiments include its low cost, its high solubility in water, and its ability to act as a catalyst in certain reactions. Additionally, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-C4CP-5-TMB in laboratory experiments is its toxicity, which can be dangerous if not handled properly.
未来方向
The potential future applications of 3-C4CP-5-TMB are numerous. It could be used as a drug delivery system for the treatment of cancer, as a fluorescent dye for the detection of proteins, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action.
合成方法
The synthesis of 3-C4CP-5-TMB involves a multi-step reaction process. The first step is the condensation of 4-chlorophenylisocyanate and 3-carbamoyl-5-trifluoromethylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product, 3-C4CP-5-TMB, along with by-products such as water and carbon dioxide. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 1-2 bar.
属性
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-12-2-1-7(6-11(12)13(20)21)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDIUGCRUOXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691607 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261966-86-2 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














